molecular formula C13H12FN5O B1390982 (2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-71-1

(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1390982
CAS No.: 1204297-71-1
M. Wt: 273.27 g/mol
InChI Key: KYUBDRWITBSVNQ-UHFFFAOYSA-N
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Description

(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a useful research compound. Its molecular formula is C13H12FN5O and its molecular weight is 273.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, with the CAS number 1204297-71-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12FN5O, and it possesses a molecular weight of 273.27 g/mol. The IUPAC name describes its structure as 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. Its structure includes a triazole ring fused with a pyridazine ring and an ether linkage contributing to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth at low concentrations .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promising anti-inflammatory properties. In vitro studies demonstrated inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Interference with Cellular Signaling : It is suggested that the compound could modulate pathways related to cell proliferation and apoptosis.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyFocusKey Findings
Antimicrobial ActivitySignificant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
Anti-inflammatory EffectsCompounds showed IC50 values for COX inhibition as low as 0.04 μM compared to standard drugs like celecoxib.
Structural AnalysisWeak noncovalent interactions contribute to the stability and potential efficacy of the compound in biological systems.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study evaluated the efficacy of this compound in animal models for tuberculosis treatment. Results indicated a marked reduction in bacterial load in treated subjects compared to controls.
  • Case Study 2 : In vitro assays demonstrated that derivatives exhibited low cytotoxicity against human cell lines while maintaining potent antimicrobial activity.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUBDRWITBSVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146858
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-71-1
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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